4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Where one substituent is replaced by another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Formation of bonds between two aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine), reducing agents (e.g., hydrogen gas), and catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically results in the formation of brominated aromatic compounds, while reduction reactions yield amines.
Scientific Research Applications
4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-methoxybenzyl)benzamide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 4-bromo-N’-(3-chloro-4-methylphenyl)-3H-pyrrole-2-carbohydrazide
Uniqueness
4-Bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of bromine, chlorine, and methyl groups attached to the benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-9-4-5-12(8-14(9)17)18-21(19,20)15-7-10(2)13(16)6-11(15)3/h4-8,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQEUPZXSUIJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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